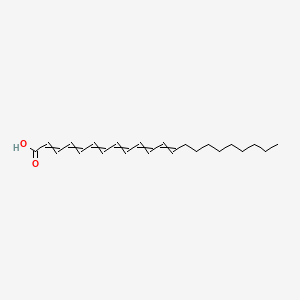

Docosahexenoic acid

Description

Properties

IUPAC Name |

docosa-2,4,6,8,10,12-hexaenoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h10-21H,2-9H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVSZKTAMJJTWFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865186 | |

| Record name | Docosa-2,4,6,8,10,12-hexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Influence of FADS2 Gene Polymorphisms on Endogenous Docosahexaenoic Acid (DHA) Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous synthesis of docosahexaenoic acid (DHA), a critical omega-3 long-chain polyunsaturated fatty acid (LC-PUFA), is significantly influenced by genetic variations within the Fatty Acid Desaturase 2 (FADS2) gene. This technical guide provides an in-depth analysis of the role of FADS2 polymorphisms in modulating DHA biosynthesis. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to support further research and therapeutic development in this area.

Introduction

Docosahexaenoic acid (DHA) is an essential component of cell membranes, particularly in the brain and retina, and plays a pivotal role in neural development, cognitive function, and inflammatory processes. While DHA can be obtained from dietary sources, its endogenous synthesis from the precursor α-linolenic acid (ALA) is a crucial metabolic pathway. The FADS2 gene encodes for the delta-6 desaturase (D6D) enzyme, which catalyzes the rate-limiting step in the conversion of ALA to eicosapentaenoic acid (EPA) and subsequently to DHA.[1][2] Genetic polymorphisms, specifically single nucleotide polymorphisms (SNPs), within the FADS gene cluster on chromosome 11 have been shown to be major regulators of LC-PUFA synthesis.[1] These genetic variations can lead to significant inter-individual differences in the efficiency of DHA synthesis, thereby impacting plasma and tissue levels of this critical nutrient. Understanding the interplay between FADS2 genotypes and DHA metabolism is paramount for developing personalized nutrition strategies and for identifying potential targets for therapeutic intervention in a range of metabolic and inflammatory diseases.

The Role of FADS2 in DHA Synthesis

The FADS2 enzyme, delta-6 desaturase, is a key player in the multi-step conversion of dietary ALA into DHA. This process involves a series of desaturation and elongation reactions. FADS2 introduces the first double bond into ALA, converting it to stearidonic acid (SDA).[1] This is the rate-limiting step in the entire pathway. FADS2 also exhibits delta-8 and delta-4 desaturase activities, further highlighting its central role in fatty acid metabolism.[3] Polymorphisms within the FADS2 gene can alter the expression and/or activity of the D6D enzyme, thereby influencing the rate of DHA synthesis.

Quantitative Impact of FADS2 Polymorphisms on DHA Levels

Numerous studies have demonstrated a strong association between FADS2 polymorphisms and circulating and tissue levels of DHA and other PUFAs. Minor alleles of several FADS2 SNPs are generally associated with lower desaturase activity, leading to lower concentrations of product fatty acids (like DHA and arachidonic acid) and higher concentrations of precursor fatty acids (like ALA and linoleic acid).[4]

Table 1: Association of FADS2 rs174575 Polymorphism with DHA and Related Fatty Acid Levels

| Tissue/Fluid | Genotype | Effect on DHA Levels | Effect on Precursor (ALA) Levels | Reference |

| Plasma | Minor Allele Carriers (G) | Lower | Higher | [1] |

| Red Blood Cells | Minor Allele Carriers (G) | Lower | Higher | [5] |

| Breast Milk | Minor Allele Carriers (G) | Lower | Not consistently reported | [6] |

Table 2: Impact of FADS Haplotypes on Long-Chain Polyunsaturated Fatty Acid Levels

| Haplotype | Precursor Levels (ALA, LA) | Product Levels (EPA, DHA, AA) | Conversion Efficiency | Reference |

| Haplotype D | Lower | Higher | More Effective | |

| Haplotype A | Higher | Lower | Less Effective |

Note: Haplotype D is strongly associated with higher levels of EPA, DHA, and arachidonic acid (AA), indicating a more efficient conversion from precursors. Individuals homozygous for haplotype D have been reported to have 24% more DHA than those homozygous for haplotype A.

Experimental Protocols

Genotyping of FADS2 Polymorphisms

Objective: To identify the specific alleles of FADS2 SNPs (e.g., rs174575, rs174602) in a given DNA sample.

Methodology: Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) [7]

-

DNA Extraction: Isolate genomic DNA from whole blood, saliva, or tissue samples using a commercially available DNA extraction kit.

-

PCR Amplification: Amplify the genomic region containing the SNP of interest using specific forward and reverse primers.

-

Reaction Mix: 25 µL total volume containing 100 ng genomic DNA, 10 pmol of each primer, 200 µM of each dNTP, 1.5 mM MgCl₂, and 1 U of Taq polymerase in 1x PCR buffer.

-

PCR Cycling Conditions: Initial denaturation at 95°C for 5 min, followed by 35 cycles of denaturation at 95°C for 30 s, annealing at a primer-specific temperature (e.g., 58-62°C) for 30 s, and extension at 72°C for 45 s, with a final extension at 72°C for 10 min.

-

-

Restriction Enzyme Digestion: Digest the PCR product with a restriction enzyme that specifically recognizes and cuts one of the allelic variants.

-

Digestion Mix: 10 µL of PCR product, 1-2 U of the specific restriction enzyme (e.g., BamHI for a hypothetical SNP), and 1x restriction buffer in a total volume of 20 µL.

-

Incubation: Incubate at the optimal temperature for the enzyme (e.g., 37°C) for at least 4 hours or overnight.

-

-

Gel Electrophoresis: Separate the digested DNA fragments on a 2-3% agarose (B213101) gel stained with a fluorescent dye (e.g., ethidium (B1194527) bromide).

-

Genotype Determination: Visualize the DNA fragments under UV light. The pattern of bands will correspond to the specific genotype (e.g., homozygous for the cutting allele, heterozygous, or homozygous for the non-cutting allele).

Alternative Methodology: MassARRAY System (Agena Bioscience) [8]

For high-throughput genotyping, the MassARRAY system utilizing iPLEX chemistry is a robust alternative. This method involves PCR amplification followed by a single-base extension reaction with mass-modified dideoxynucleotides. The resulting products are then analyzed by MALDI-TOF mass spectrometry to determine the genotype.

Measurement of Fatty Acid Profiles

Objective: To quantify the levels of DHA and other fatty acids in biological samples (e.g., plasma, red blood cells).

Methodology: Gas Chromatography (GC) with Flame Ionization Detection (FID) [3][9]

-

Lipid Extraction: Extract total lipids from the sample using a modified Folch or Bligh-Dyer method with a chloroform:methanol (B129727) (2:1, v/v) solvent system.

-

Transesterification: Convert the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) by incubation with a reagent such as 14% boron trifluoride in methanol or methanolic HCl at 100°C for 1 hour.

-

FAME Extraction: Extract the FAMEs into an organic solvent like hexane (B92381) or iso-octane.

-

GC Analysis:

-

Inject a small volume (e.g., 1 µL) of the FAME extract into a gas chromatograph equipped with a capillary column (e.g., a fused silica (B1680970) capillary column coated with a polar stationary phase) and a flame ionization detector.

-

Use a temperature program to separate the FAMEs based on their boiling points and polarity.

-

An internal standard (e.g., C17:0 or C23:0) should be added at the beginning of the extraction process for quantification.

-

-

Data Analysis: Identify and quantify individual fatty acids by comparing their retention times and peak areas to those of known FAME standards. Express fatty acid concentrations as a percentage of total fatty acids or in absolute amounts (e.g., µg/mL).

Alternative Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) [10]

GC-MS provides higher selectivity and sensitivity and can be used for both quantification and structural confirmation of fatty acids. Negative ion chemical ionization is often employed for enhanced sensitivity.

Estimation of Delta-6 Desaturase (D6D) Activity

Objective: To indirectly assess the enzymatic activity of FADS2.

Methodology: Fatty Acid Product/Precursor Ratio [11]

Since direct measurement of D6D activity in human subjects is invasive, its activity is often estimated by calculating the ratio of a product fatty acid to its precursor fatty acid in a given biological sample.

-

D6D Activity Ratio = [Gamma-Linolenic Acid (GLA; 18:3n-6)] / [Linoleic Acid (LA; 18:2n-6)]

This ratio serves as a proxy for the efficiency of the desaturation step catalyzed by FADS2. Higher ratios are indicative of greater enzyme activity.

Signaling Pathways and Regulatory Mechanisms

The expression of the FADS2 gene is regulated by various transcription factors, with Peroxisome Proliferator-Activated Receptor alpha (PPARα) playing a central role.

Caption: Regulation of FADS2 gene expression by PPARα-RXRα.

PPARα forms a heterodimer with the Retinoid X Receptor alpha (RXRα), which then binds to the Peroxisome Proliferator Response Element (PPRE) in the promoter region of the FADS2 gene, thereby modulating its transcription.[12] DHA itself can act as a ligand for PPARα, creating a negative feedback loop where high levels of DHA inhibit FADS2 transcription. Other factors, such as estradiol, can activate PPARα and upregulate FADS2 expression. The Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is another transcription factor that has been shown to positively regulate FADS2 expression.[13][14]

Experimental Workflow for Investigating FADS2-DHA Association

Caption: General workflow for studying FADS2 genotype and DHA levels.

Conclusion and Future Directions

The evidence strongly indicates that polymorphisms in the FADS2 gene are significant determinants of endogenous DHA synthesis and, consequently, an individual's omega-3 fatty acid status. This has profound implications for personalized medicine and nutrition. Individuals with genotypes associated with lower FADS2 activity may have a greater dietary requirement for pre-formed DHA to maintain optimal levels.

Future research should focus on:

-

Large-scale clinical trials: To definitively establish the impact of FADS2 genotype on the clinical outcomes of DHA supplementation.

-

Functional characterization of SNPs: To elucidate the precise molecular mechanisms by which different polymorphisms affect FADS2 enzyme function.

-

Gene-diet interaction studies: To further understand how dietary factors can modulate the effects of FADS2 polymorphisms on health and disease.

-

Drug development: To explore the potential of targeting the FADS2 pathway for the treatment of inflammatory and metabolic disorders.

By integrating genetic information with nutritional and clinical data, a more precise and effective approach to managing omega-3 fatty acid status and related health conditions can be achieved.

References

- 1. Genetic association between FADS and ELOVL polymorphisms and the circulating levels of EPA/DHA in humans: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Delta 6-desaturase: improved methodology and analysis of the kinetics in a multi-enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of fatty acids in erythrocytes and plasma by fast gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FADS1 FADS2 Gene Cluster, PUFA Intake and Blood Lipids in Children: Results from the GINIplus and LISAplus Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Effects of the rs174575 single nucleotide polymorphism in FADS2 on levels of long-chain PUFA: a meta-analysis | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 7. Identification and characterization of single nucleotide polymorphism markers in FADS2 gene associated with olive oil fatty acids composition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Maternal FADS2 single nucleotide polymorphism modified the impact of prenatal docosahexaenoic acid (DHA) supplementation on child neurodevelopment at 5 years: Follow-up of a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Delta‐6‐desaturase activity and arachidonic acid synthesis are increased in human breast cancer tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lipidmaps.org [lipidmaps.org]

- 11. Frontiers | Relationship between estimated desaturase enzyme activity and metabolic syndrome in a longitudinal study [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Multifaceted regulation and functions of fatty acid desaturase 2 in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of FADS2 transcription by SREBP-1 and PPAR-α influences LC-PUFA biosynthesis in fish - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterizing the Incorporation of Docosahexaenoic Acid into Neuronal Membrane Lipid Rafts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the incorporation of docosahexaenoic acid (DHA) into neuronal membrane lipid rafts. It details the mechanisms of uptake, the subsequent effects on lipid raft composition and signaling, and provides detailed experimental protocols for the characterization of these processes.

Introduction: The Significance of DHA in Neuronal Lipid Rafts

Docosahexaenoic acid (DHA), a 22-carbon omega-3 polyunsaturated fatty acid, is a critical structural component of neuronal cell membranes, particularly enriched in the grey matter.[1] Lipid rafts are dynamic, nanoscale membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins.[2][3][4] These platforms are crucial for the spatial and temporal regulation of cellular signaling pathways. The incorporation of DHA into neuronal membranes profoundly influences the physicochemical properties of these lipid rafts, thereby modulating neuronal function, including signal transduction and synaptic plasticity.[5][6] Understanding the mechanisms and consequences of DHA incorporation into these microdomains is of paramount importance for neuroscience research and the development of novel therapeutics for neurological disorders.

Mechanisms of DHA Uptake and Incorporation into Neuronal Membranes

The brain has a high demand for DHA but has a limited capacity for its de novo synthesis.[7] Therefore, it relies on the uptake of DHA from the circulation. This process is mediated by specific transporter proteins at the blood-brain barrier. Once inside the brain, DHA is rapidly esterified into membrane phospholipids (B1166683).

Key proteins involved in the transport of DHA into the brain include:

-

Fatty acid transport protein 1 (FATP1)

-

Fatty acid-binding protein 5 (FABP5)

-

Major facilitator superfamily domain-containing protein 2A (Mfsd2a)

Following its transport into neurons, DHA is preferentially incorporated into phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS) within the neuronal membrane.[6][8] This selective incorporation is a key determinant of its effects on membrane properties.

The Influence of DHA on Lipid Raft Composition and Organization

The integration of DHA into neuronal membranes leads to significant alterations in the structure and composition of lipid rafts. While the precise nature of these changes is an active area of research, a prevailing model suggests that the bulky and highly unsaturated nature of DHA's acyl chain disrupts the tight packing of cholesterol and saturated fatty acids that characterize lipid rafts.[5][9]

This can lead to several outcomes:

-

Exclusion from Cholesterol-Rich Domains: Some studies suggest that DHA-containing phospholipids are largely excluded from the most ordered, cholesterol-rich regions of lipid rafts. This exclusion can paradoxically stabilize and enlarge these rafts by increasing the contrast between the raft and the surrounding disordered membrane.

-

Direct Incorporation and Raft Remodeling: Other evidence indicates that a fraction of DHA can be directly incorporated into lipid rafts.[9] This direct incorporation can alter the size, clustering, and protein composition of the rafts.[9]

-

Changes in Lipid Composition: DHA supplementation has been shown to alter the overall lipid profile of neuronal membranes and lipid rafts, including the relative proportions of different phospholipid species.[8][10]

The following diagram illustrates the proposed models of how DHA influences lipid raft organization.

Impact of DHA-Mediated Raft Alterations on Neuronal Signaling

By remodeling lipid rafts, DHA can significantly impact neuronal signaling pathways. Lipid rafts serve as organizing centers for a multitude of signaling molecules, including receptors, G-proteins, and kinases. Alterations in the lipid environment of rafts can lead to:

-

Changes in Protein Localization: Proteins may be recruited to or excluded from lipid rafts, altering their proximity to other signaling partners. For example, DHA treatment has been shown to displace STAT5a and STAT5b from lipid rafts in T-cells, a model that can have parallels in neuronal signaling.[11]

-

Modulation of Receptor Activity: The function of membrane receptors, such as neurotransmitter receptors and growth factor receptors, can be allosterically modulated by the surrounding lipid environment.

-

Influence on Synaptic Plasticity: Given the importance of lipid rafts in synaptic function, DHA-induced changes can impact processes like long-term potentiation (LTP) and long-term depression (LTD).

The following diagram depicts a generalized signaling pathway influenced by DHA's effect on lipid raft integrity.

Quantitative Data on DHA's Effects on Neuronal Membranes and Lipid Rafts

The following tables summarize quantitative data from various studies on the effects of DHA on neuronal and model membranes.

Table 1: Changes in Phospholipid Composition Following DHA Treatment

| Cell/Tissue Type | DHA Treatment | Phospholipid Analyzed | Change in DHA Content | Reference |

| Rat Cortical Neurons | 25 µM DHA | Phosphatidylethanolamine (PE) | Significant Increase | [8] |

| Rat Cortical Neurons | 25 µM DHA | Phosphatidylserine (PS) | Significant Increase | [8] |

| Astrocytes | DHA incubation | Mitochondrial Membranes | ~2.5-fold increase | [12] |

| Astrocytes | DHA incubation | Plasma Membranes | ~2-fold increase | [12] |

Table 2: Effects of DHA on Lipid Raft Properties

| System | DHA Treatment | Parameter Measured | Observed Effect | Reference |

| EL4 Cells | DHA incorporation | Lipid Raft Clustering | Diminished | [9] |

| EL4 Cells | DHA incorporation | Lipid Raft Size | Increased | [9] |

| Human Frontal Cortex (AD) | - | DHA in Lipid Rafts | Reduced levels in advanced AD | [13] |

| SH-SY5Y Neuroblastoma | DHA treatment | Cholesterol Distribution | Shift from raft to non-raft | [5] |

Experimental Protocols for Characterizing DHA in Neuronal Lipid Rafts

A multi-faceted experimental approach is required to fully characterize the incorporation and effects of DHA in neuronal lipid rafts. The following diagram outlines a typical experimental workflow.

Protocol for Isolation of Detergent-Resistant Membranes (Lipid Rafts) from Neuronal Cells

This protocol is adapted from methods using Triton X-100 for the isolation of detergent-resistant membranes (DRMs).[14]

Materials:

-

Neuronal cell culture or brain tissue

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., MBS: 25 mM MES, 150 mM NaCl, pH 6.5) with protease inhibitors

-

Triton X-100 (10% stock solution)

-

Sucrose (B13894) solutions (90% and 5% w/v in MBS)

-

Dounce homogenizer

-

Ultracentrifuge and tubes

Procedure:

-

Cell Lysis:

-

Wash cultured neurons or dissected brain tissue with ice-cold PBS.

-

Lyse cells in 1 ml of ice-cold MBS containing protease inhibitors.

-

Add Triton X-100 to a final concentration of 1% (w/v).

-

Incubate on ice for 30 minutes.

-

Homogenize the lysate with approximately 18 strokes of a Dounce homogenizer.

-

-

Sucrose Gradient Preparation:

-

Mix 1 ml of the homogenate with 1 ml of 90% (w/v) sucrose in MBS to create a 45% sucrose solution.

-

Place this mixture at the bottom of an ultracentrifuge tube.

-

Carefully overlay with a discontinuous sucrose gradient, for example, 8 ml of 35% (w/v) sucrose followed by 4 ml of 5% (w/v) sucrose.

-

-

Ultracentrifugation:

-

Centrifuge at approximately 200,000 x g for 18-20 hours at 4°C.

-

-

Fraction Collection:

-

Carefully collect 1 ml fractions from the top of the gradient. The lipid rafts will be located at the interface of the 5% and 35% sucrose layers.

-

-

Validation:

Protocol for Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of the fatty acid composition of isolated lipid raft fractions.[17][18][19]

Materials:

-

Isolated lipid raft fractions

-

Internal standards (e.g., deuterated fatty acids)

-

Methanol with 1% H₂SO₄ or 14% BF₃ in methanol

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column

Procedure:

-

Lipid Extraction and Transesterification:

-

To the lipid raft fraction, add a known amount of internal standard.

-

Add methanol/H₂SO₄ or BF₃-methanol and heat at 100°C for 1 hour to convert fatty acids to fatty acid methyl esters (FAMEs).

-

After cooling, add hexane and saturated NaCl solution and vortex to extract the FAMEs into the hexane layer.

-

Collect the upper hexane layer and dry it over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject an aliquot of the hexane extract into the GC-MS.

-

Use a temperature program that allows for the separation of different FAMEs.

-

Identify individual FAMEs based on their retention times and mass spectra compared to known standards.

-

Quantify the amount of each fatty acid relative to the internal standard.

-

Protocol for Western Blotting of Lipid Raft Proteins

This protocol is for the analysis of protein distribution between raft and non-raft fractions.[20][21]

Materials:

-

Lipid raft and non-raft fractions

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against raft and non-raft marker proteins

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each fraction using a BCA or Bradford assay.

-

Mix equal amounts of protein from each fraction with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Compare the abundance of marker proteins in the raft versus non-raft fractions.

-

Conclusion

The incorporation of DHA into neuronal membrane lipid rafts is a complex process with profound implications for neuronal function. By altering the lipid environment of these crucial signaling platforms, DHA can modulate a wide range of cellular activities. The experimental approaches outlined in this guide provide a robust framework for researchers to investigate the intricate interplay between DHA, lipid rafts, and neuronal signaling. A deeper understanding of these mechanisms will be instrumental in the development of targeted nutritional and pharmacological interventions for maintaining brain health and treating neurological diseases.

References

- 1. Effects of Docosahexaenoic Acid on Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Sphingolipids and lipid rafts: Novel concepts and methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingomyelin and cholesterol: from membrane biophysics and rafts to potential medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Impact of Cholesterol, DHA, and Sphingolipids on Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. DHA Modifies the Size and Composition of Raftlike Domains: A Solid-State 2H NMR Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of docosahexaenoic acid on the survival and neurite outgrowth of rat cortical neurons in primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Docosahexaenoic acid modifies the clustering and size of lipid rafts and the lateral organization and surface expression of MHC class I of EL4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Docosahexaenoic acid changes lipid composition and interleukin-2 receptor signaling in membrane rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Docosahexaenoic Acid (DHA) Inhibits FADS2 Expression in Astrocytes but Increases Survival of Neurons Co-cultured with DHA-enriched Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Isolation of detergent resistant microdomains from cultured neurons: detergent dependent alterations in protein composition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preparation of membrane rafts - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Isolation of rafts from mouse brain tissue by a detergent-free method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lipidmaps.org [lipidmaps.org]

- 18. jfda-online.com [jfda-online.com]

- 19. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Western Blotting for Neuronal Proteins [protocols.io]

- 21. bosterbio.com [bosterbio.com]

Exploring the Impact of Docosahexaenoic Acid (DHA) on Astrocyte Activation and Microglial Morphology in Neuroinflammation

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neuroinflammation is a critical component in the pathophysiology of numerous neurodegenerative diseases, characterized by the activation of glial cells, namely astrocytes and microglia. Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, has emerged as a potent modulator of these inflammatory processes. This technical guide provides a comprehensive overview of the mechanisms through which DHA impacts astrocyte activation and microglial morphology. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways and workflows involved. The evidence presented underscores the therapeutic potential of DHA in mitigating neuroinflammation by promoting a quiescent and restorative glial phenotype.

The Role of Glial Cells in Neuroinflammation

Astrocytes and microglia are the primary immune-competent cells in the central nervous system (CNS). In response to pathological stimuli such as injury, infection, or protein aggregation, these cells undergo a process of activation.

-

Astrocytes , typically involved in maintaining CNS homeostasis, can become reactive in a process termed astrogliosis. Activated astrocytes can release both pro-inflammatory and anti-inflammatory mediators, contributing to either neurotoxicity or neuroprotection.

-

Microglia , the resident macrophages of the CNS, act as sentinels of brain health.[1] Upon activation, they undergo a distinct morphological transformation from a ramified, surveying state to an amoeboid, phagocytic state.[1][2] This activated state is associated with the release of cytokines, chemokines, and reactive oxygen species. While essential for clearing pathogens and cellular debris, chronic microglial activation can lead to persistent inflammation and neuronal damage.[3][4]

DHA's Impact on Astrocyte Activation

DHA has been shown to be a powerful agent in reducing the pro-inflammatory response in astrocytes.[5] By incorporating into the cell membrane, DHA can modulate intracellular signaling cascades, primarily inhibiting key transcription factors responsible for the expression of inflammatory genes.[5]

Quantitative Data: DHA's Effect on Astrocytes

The following table summarizes the quantitative effects of DHA on key inflammatory markers in activated astrocytes.

| Marker | Inflammatory Stimulus | DHA Concentration | Observed Effect | Reference |

| TNF-α Secretion | IL-1β | Various | Dose-dependent reduction | [5] |

| IL-6 Secretion | IL-1β | Various | Dose-dependent reduction | [5] |

| COX-2 Expression | IL-1β | Various | Downregulation | [5] |

| iNOS Expression | IL-1β | Various | Downregulation | [5] |

| GFAP Expression | Spinal Cord Injury (in vivo) | N/A | Significant decrease in GFAP+ cells | [6] |

| NF-κB (p65) Nuclear Translocation | IL-1β | Various | Inhibition | [5] |

| AP-1 (c-Jun/c-Fos) DNA Binding | IL-1β | Various | Reduction | [5] |

Signaling Pathway: DHA's Anti-Inflammatory Mechanism in Astrocytes

DHA mitigates the inflammatory response in astrocytes primarily by inhibiting the NF-κB and AP-1 signaling pathways, which are master regulators of pro-inflammatory gene expression.[5]

Caption: DHA inhibits astrocyte activation by blocking IκB phosphorylation and AP-1 binding.

DHA's Impact on Microglial Morphology and Activation

DHA plays a crucial role in modulating microglial activation and morphology, promoting a shift from a pro-inflammatory, amoeboid state to a restorative, ramified phenotype. This morphological change is indicative of a functional shift towards surveillance and resolution of inflammation.[7][8]

Quantitative Data: DHA's Effect on Microglia

The table below presents quantitative findings on how DHA influences microglial markers and morphology during neuroinflammation.

| Marker / Parameter | Inflammatory Stimulus | DHA Treatment | Observed Effect | Reference |

| Microglial Morphology | Traumatic Brain Injury (TBI) | 16 mg/kg daily | Shift from amoeboid to ramified morphology | [7][8] |

| Iba1+ Cell Count | TBI | 16 mg/kg daily | No significant reduction in total Iba1+ cells | [7][9] |

| CD16/32+ / Iba1+ Cells (Pro-inflammatory) | TBI | 16 mg/kg daily | Significantly fewer pro-inflammatory microglia | [7] |

| CD206+ / Iba1+ Cells (Anti-inflammatory) | TBI | 16 mg/kg daily | Increased anti-inflammatory/phagocytic microglia | [7] |

| Nitric Oxide (NO) Release | LPS / Myelin + IFNγ | 20-80 µM | Significant, dose-dependent attenuation | [10] |

| TNF-α Release | LPS / Myelin + IFNγ | 20-80 µM | Significant, dose-dependent attenuation | [10] |

| IL-6 and IL-1β Release | LPS | 30 µM | Decreased expression | [10] |

| Phagocytic Activity | LPS | N/A | Increased | [11] |

Signaling Pathway: DHA's Modulation of Microglial Phenotype

DHA promotes a restorative microglial phenotype by inhibiting pro-inflammatory signaling pathways and potentially activating pathways involved in phagocytosis and inflammation resolution.[2][7][11]

Caption: DHA shifts microglia from an amoeboid to a ramified state via pathway modulation.

Experimental Protocols and Workflows

Reproducible and rigorous experimental design is paramount. This section details common protocols for assessing the effects of DHA on glial cells.

Astrocyte Activation Assay

This protocol is designed to quantify the inflammatory response of astrocytes in vitro.

-

Cell Culture:

-

DHA and Inflammatory Treatment:

-

Analysis:

-

Western Blot: Lyse cells to extract proteins. Perform SDS-PAGE and transfer to a membrane. Probe with primary antibodies against iNOS, COX-2, p65-NF-κB, and phosphorylated IκB to measure protein expression levels.[5]

-

ELISA: Collect the cell culture supernatant. Use enzyme-linked immunosorbent assay (ELISA) kits to quantify the concentration of secreted cytokines like TNF-α and IL-6.[5]

-

Caption: Experimental workflow for in vitro analysis of astrocyte activation.

Microglial Morphology Analysis

This protocol provides a framework for the quantitative analysis of microglial morphology.

-

Model System:

-

Immunohistochemistry:

-

Perfuse animals and collect brain tissue. Section the brain into 50-100 μm slices.[15]

-

Perform immunofluorescence staining using a primary antibody against Ionized calcium-binding adapter molecule 1 (Iba1), a pan-marker for microglia.[7][16]

-

Use a fluorescently-labeled secondary antibody for visualization.

-

-

Imaging and Analysis:

-

Acquire high-resolution 3D image stacks of Iba1-positive cells using a confocal microscope.[4][15]

-

Use image analysis software (e.g., ImageJ with plugins like Skeletonize or Sholl analysis) for quantification.[1][17]

-

Measure key morphological parameters:

-

Ramification: Number of branches and endpoints.

-

Process Length: Total or average length of microglial processes.

-

Soma Size: Area of the cell body.

-

Complexity: Sholl analysis to measure the number of intersections of processes with concentric circles around the soma.

-

-

Caption: Experimental workflow for quantitative analysis of microglial morphology.

Conclusion and Future Directions

The evidence strongly indicates that DHA is a significant modulator of glial cell function in the context of neuroinflammation. It effectively suppresses the activation of pro-inflammatory pathways in astrocytes, reducing their output of neurotoxic mediators.[5] Concurrently, DHA guides microglia away from a chronically activated, amoeboid state towards a more homeostatic and restorative ramified morphology, enhancing their beneficial functions like phagocytosis while dampening their inflammatory signaling.[7][8][11]

Future research should focus on elucidating the specific roles of DHA-derived metabolites, such as resolvins and protectins, in mediating these effects.[2] Furthermore, clinical studies are necessary to determine optimal dosing and delivery strategies for leveraging DHA's therapeutic potential in human neurodegenerative and neuroinflammatory disorders. The continued exploration of these mechanisms will be vital for the development of novel therapeutic strategies targeting neuroinflammation.

References

- 1. An open-source pipeline for analysing changes in microglial morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of docosahexaenoic acid in the modulation of glial cells in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Docosahexaenoic acid (DHA): a modulator of microglia activity and dendritic spine morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Docosahexaenoic fatty acid reduces the pro‐inflammatory response induced by IL-1β in astrocytes through inhibition of NF-κB and AP-1 transcription factor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Administration of DHA Reduces Endoplasmic Reticulum Stress-Associated Inflammation and Alters Microglial or Macrophage Activation in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Docosahexaenoic Acid (DHA) Inhibits FADS2 Expression in Astrocytes but Increases Survival of Neurons Co-cultured with DHA-enriched Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Docosahexaenoic acid (DHA): a modulator of microglia activity and dendritic spine morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterizing Microglial Morphology: Methodological Advances in Confocal Imaging and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Microglial morphometric analysis: so many options, so little consistency [frontiersin.org]

- 17. m.youtube.com [m.youtube.com]

Investigating the developmental role of docosahexaenoic acid in cortical neuron maturation

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid (PUFA), is a critical structural and signaling molecule in the central nervous system, particularly enriched within the grey matter of the cerebral cortex.[1] Its accumulation during perinatal development is essential for the proper maturation of cortical circuits.[2] Deficiencies in DHA are linked to impairments in neurogenesis, synaptic plasticity, and cognitive function, underscoring its indispensable role.[2][3] This technical guide provides an in-depth examination of the molecular mechanisms through which DHA influences cortical neuron maturation. It details the key signaling pathways, summarizes quantitative data from pivotal studies, and outlines the experimental protocols used to investigate these effects, offering a comprehensive resource for professionals in neuroscience and drug development.

Mechanisms of DHA Uptake and Metabolism in the Brain

The brain has a limited capacity for de novo synthesis of DHA, making it highly dependent on uptake from the circulation.[4] DHA crosses the blood-brain barrier (BBB) through two primary pools: the non-esterified (free) DHA pool and the lysophosphatidylcholine (B164491) (lysoPtdCho)-DHA pool.[4] The transport is facilitated by a suite of membrane-associated and cytoplasmic proteins.

Key Transport Proteins:

-

Fatty Acid Transport Proteins (FATPs): FATP1 is a key regulator of non-esterified DHA uptake at the BBB.[4]

-

Plasma Membrane Fatty Acid-Binding Protein (FABP): FABP5, in particular, facilitates the transport of DHA across the cell membrane.[1][4]

-

Fatty Acid Translocase (FAT/CD36): Another membrane protein involved in the uptake of long-chain fatty acids.[1][5]

-

Major Facilitator Superfamily Domain-containing Protein 2a (Mfsd2a): Recently identified as a crucial transporter for DHA in the form of lysoPtdCho, essential for normal brain development.[5][6]

Once inside the neuron, DHA is incorporated into the phospholipids (B1166683) of neuronal membranes, especially phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS).[1][7] It can also be metabolized into bioactive derivatives, such as N-docosahexaenoylethanolamine (DEA), also known as synaptamide (B1662480), which is a potent mediator of neurite growth and synaptogenesis.[8][9]

Impact of DHA on Neuronal Development

DHA plays a multifaceted role throughout neuronal development, from the differentiation of neural stem cells to the formation of complex synaptic networks.

Neuronal Differentiation and Neurite Outgrowth

DHA promotes the differentiation of neural stem cells (NSCs) into neuronal lineages.[10][11] Its metabolite, synaptamide, is a potent inducer of neuronal differentiation, significantly increasing the number of MAP2 and Tuj-1 positive neurons in NSC cultures at nanomolar concentrations.[10]

Supplementation with DHA consistently enhances neurite outgrowth in various models, including primary cortical and hippocampal neurons.[1][7][12] This process involves an increase in the number of neurite branches, the total neuritic length, and the length of the primary axon.[7][13] For instance, treating cultured fetal rat cortical neurons with 25 µM DHA leads to significant increases in all these parameters.[7]

Synaptogenesis and Synaptic Plasticity

DHA is crucial for the formation and maturation of synapses. Dietary DHA supplementation in young mice leads to more abundant presynaptic and postsynaptic specializations in the visual cortex.[14] In cultured hippocampal neurons, DHA increases the density of synapsin puncta, a marker for presynaptic terminals, and enhances the expression of key synaptic proteins.[8][15]

Key Synaptic Proteins Upregulated by DHA:

-

Presynaptic: Synapsins, Growth-Associated Protein-43 (GAP-43).[7][15]

-

Postsynaptic: Postsynaptic Density Protein 95 (PSD-95), glutamate (B1630785) receptor subunits (e.g., NR2A, NR2B, GluR1, GluR2).[16][17]

This enhanced synaptic connectivity translates to improved functional maturation of neuronal networks, including increased bursting strength and oscillatory behavior in vitro and improved visual acuity in vivo.[14] Conversely, DHA deficiency results in inhibited synaptogenesis, reduced synaptic protein expression, and impaired long-term potentiation (LTP), a cellular correlate of learning and memory.[15]

Key Signaling Pathways Modulated by DHA

DHA exerts its effects through the modulation of complex intracellular signaling cascades, both as a structural component of the cell membrane and through its bioactive metabolites.

Membrane-Mediated Signaling: PS, Akt, and PKC

The incorporation of DHA into membrane phospholipids, particularly phosphatidylserine (PS), alters membrane fluidity and creates domains that facilitate the activation of key signaling kinases.[9][18] DHA-stimulated synthesis of neuronal PS promotes the translocation and activation of kinases like Akt and Protein Kinase C (PKC).[9][17] The Akt signaling pathway is critical for promoting cell survival and suppressing apoptosis.[17]

Synaptamide-GPR110 Signaling

The DHA metabolite synaptamide acts as a signaling molecule by binding to the G protein-coupled receptor GPR110 (also known as ADGRF1).[9] This binding activates a canonical Gs-protein pathway, leading to the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).[9][18] PKA then phosphorylates and activates the cAMP-response element-binding protein (CREB), a transcription factor that regulates the expression of genes crucial for neurogenesis, synaptogenesis, and synaptic plasticity, including Brain-Derived Neurotrophic Factor (BDNF).[10][18]

Modulation of BDNF Signaling

DHA levels are strongly correlated with the expression of BDNF and its receptor, TrkB.[2][3] Dietary DHA deficiency reduces BDNF levels and TrkB signaling in the frontal cortex and hippocampus.[3] As noted, DHA can indirectly increase BDNF expression via the CREB pathway.[10] BDNF itself is a potent modulator of synaptic plasticity, promoting dendritic growth, spine formation, and the maturation of glutamatergic synapses. The interplay between DHA and BDNF creates a positive feedback loop that is essential for robust cortical development.

Quantitative Data Presentation

The effects of DHA on cortical neuron maturation have been quantified in numerous in vitro and in vivo studies. The tables below summarize key findings.

Table 1: Summary of Quantitative Data from In Vitro Studies

| Cell Type | DHA Concentration | Duration | Key Quantitative Finding(s) | Reference(s) |

| Primary Rat Cortical Neurons | 25 µM | 24-48 hours | Significant increase in % of cells with neurites, mean number of neurite branches, and total neuritic length per cell. | [7] |

| Primary Rat Cortical Neurons | 100-200 µM | - | Significant decrease in neuronal viability. | [7] |

| PC12 Cells | 10-30 µM | 0.5-1 hour | Significant elevation in transcripts of neurogenesis markers (Egr3, PC3). | [1] |

| Cultured Cortical Neurons | 100 nM (Synaptamide) | 48 hours | ~25% increase in average axon length. | [13] |

| Neural Stem Cells (NSCs) | Low nM (Synaptamide) | 7 days | ~2.3-fold increase in MAP2 positive neurons compared to control. | [10] |

Table 2: Summary of Quantitative Data from In Vivo Studies

| Animal Model | Dietary Condition | Duration | Key Quantitative Finding(s) | Reference(s) |

| Xenopus laevis (frog) | n-3 PUFA deficient diet | 60 weeks | 57% reduction in brain DHA; significant decrease in dendrite branches and shorter dendritic arbor. | [19] |

| Xenopus laevis (frog) | n-3 PUFA deficient diet | - | 40% decrease in BDNF mRNA and mature protein levels in the brain. | [19] |

| Mice | Dietary DHA from birth | Postnatal | More abundant presynaptic and postsynaptic specializations; robust promotion of developmental increase in visual acuity. | [14] |

| Rats | n-3 deficient diet | 15 weeks (perinatal) | Significant reduction in brain DHA levels; reduced levels of BDNF and TrkB signaling. | [3] |

Experimental Protocols

Investigating the role of DHA requires a combination of cell culture, molecular biology, and imaging techniques. Below are outlines of key experimental methodologies.

Primary Cortical Neuron Culture and Treatment

-

Dissection: Cerebral cortices are dissected from embryonic day 18 (E-18) rat or mouse fetuses in a sterile dissection medium.[7]

-

Dissociation: The tissue is enzymatically (e.g., with trypsin) and mechanically dissociated into a single-cell suspension.

-

Plating: Cells are plated onto culture dishes pre-coated with an adhesive substrate like poly-D-lysine at a desired density.

-

Culture: Neurons are maintained in a neurobasal medium supplemented with B27, glutamine, and growth factors.

-

Treatment: DHA, typically complexed to fatty acid-free bovine serum albumin (BSA), is added to the culture medium at various concentrations (e.g., 10-50 µM) and for specific durations.[7] Control cultures receive vehicle (BSA alone).

Immunocytochemistry for Neuronal Morphology

-

Fixation: Cultured neurons are fixed with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Permeabilization: Cells are permeabilized with a detergent like Triton X-100 to allow antibody entry.

-

Blocking: Non-specific antibody binding is blocked using a solution like 5% normal goat serum.

-

Primary Antibody Incubation: Cells are incubated with primary antibodies against markers of interest (e.g., βIII-tubulin or MAP2 for general neuronal morphology, Synapsin-1 for presynaptic terminals, PSD-95 for postsynaptic densities).[16]

-

Secondary Antibody Incubation: Fluorescently-conjugated secondary antibodies that bind to the primary antibodies are applied.

-

Imaging: Cells are imaged using fluorescence or confocal microscopy. Morphometric analysis (neurite length, branch points, spine density) is performed using software like ImageJ/Fiji.[20]

Western Blotting for Protein Expression

-

Lysis: Cells or brain tissue are homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Protein concentration is determined using an assay like the BCA assay.

-

Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Probing: The membrane is blocked and then probed with primary antibodies against target proteins (e.g., BDNF, CREB, pCREB, Synapsin, GAP-43) and a loading control (e.g., β-actin or GAPDH).[21]

-

Detection: An enzyme-conjugated secondary antibody is used, followed by an enhanced chemiluminescence (ECL) substrate to visualize protein bands. Densitometry is used for quantification.

Dendritic Spine Analysis

-

Labeling: Neurons are labeled using genetic methods (e.g., Thy1-YFP transgenic mice), dye-filling of individual cells in fixed tissue, or transfection with fluorescent proteins.[20][22]

-

Imaging: High-resolution images of dendritic segments are acquired using confocal or two-photon microscopy.[23][24] Z-stacks are collected to capture the 3D structure.

-

Reconstruction & Quantification: Dendrites and spines are reconstructed in 3D using specialized software (e.g., Imaris, NeuronStudio). Key parameters are measured:

-

Spine Density: Number of spines per unit length of dendrite (e.g., spines/10 µm).

-

Spine Morphology: Classification into types (e.g., thin, stubby, mushroom) based on head diameter and neck length.[20]

-

Spine Dynamics: In in vivo longitudinal imaging, spine formation and elimination rates can be tracked over time.[24]

-

Conclusion and Future Directions

The evidence overwhelmingly supports the role of docosahexaenoic acid as a fundamental molecule for the maturation of cortical neurons. It acts through a dual mechanism: modifying the biophysical properties of neuronal membranes to facilitate signaling and serving as a precursor to potent bioactive metabolites like synaptamide that actively direct gene expression. DHA's influence spans neuronal differentiation, neurite outgrowth, and the formation of complex, functional synapses.

For drug development professionals, understanding these pathways is critical. Targeting DHA transport mechanisms or downstream signaling nodes could offer novel therapeutic strategies for neurodevelopmental disorders or for mitigating the effects of perinatal brain injury. Future research should focus on elucidating the precise interplay between DHA and other environmental and genetic factors, the specific roles of its various metabolites in different neuronal subtypes, and the optimal timing and dosage of supplementation for therapeutic benefit. High-resolution, longitudinal in vivo imaging in animal models will be invaluable in tracking the dynamic effects of DHA on circuit refinement in real-time.

References

- 1. Effects of Docosahexaenoic Acid on Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of perinatal long-chain omega-3 fatty acids in cortical circuit maturation: Mechanisms and implications for psychopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Omega-3 Fatty Acid Deficiency during Brain Maturation Reduces Neuronal and Behavioral Plasticity in Adulthood | PLOS One [journals.plos.org]

- 4. Mechanisms regulating brain docosahexaenoic acid uptake: what is the recent evidence? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fatty Acid Transporting Proteins: Roles in Brain Development, Aging, and Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. Effects of docosahexaenoic acid on the survival and neurite outgrowth of rat cortical neurons in primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A synaptogenic amide N-docosahexaenoylethanolamide promotes hippocampal development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-Docosahexaenoylethanolamine is a potent neurogenic factor for neural stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Roles of the Unsaturated Fatty Acid Docosahexaenoic Acid in the Central Nervous System: Molecular and Cellular Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-docosahexaenoylethanolamine regulates Hedgehog signaling and promotes growth of cortical axons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synaptic Connectivity and Cortical Maturation Are Promoted by the ω-3 Fatty Acid Docosahexaenoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. neurosciencenews.com [neurosciencenews.com]

- 20. Quantification of Dendritic Spines Remodeling under Physiological Stimuli and in Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Impairment of DHA synthesis alters the expression of neuronal plasticity markers and the brain inflammatory status in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Current Best Practices for Analysis of Dendritic Spine Morphology and Number in Neurodevelopmental Disorder Research - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Methods of Dendritic Spine Detection: from Golgi to High Resolution Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Uncovering the Function of DHA-Derived Metabolites in Resolving Neuroinflammation: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the role of docosahexaenoic acid (DHA)-derived metabolites in the active resolution of neuroinflammation. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the key molecules, their mechanisms of action, and the experimental protocols required to investigate their therapeutic potential. This document summarizes quantitative data from preclinical studies, details key experimental methodologies, and visualizes the complex signaling pathways involved.

Introduction: The Resolution of Neuroinflammation

Neuroinflammation is a critical host defense mechanism in the central nervous system (CNS). However, its failure to resolve leads to chronic inflammation, a key pathological feature of many neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis, as well as acute injuries like stroke and traumatic brain injury. The resolution of inflammation is not a passive process but an active, coordinated program orchestrated by a class of endogenous lipid mediators known as Specialized Pro-resolving Mediators (SPMs).

Docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid abundant in the brain, is a key precursor to several families of potent SPMs.[1] These DHA-derived metabolites, including resolvins of the D-series, protectins, and maresins, actively suppress inflammatory signaling, inhibit immune cell infiltration, and promote the clearance of cellular debris, thereby facilitating the return to tissue homeostasis.[2] This guide delves into the functions of these critical molecules, their signaling pathways, and the methods used to study them.

Key DHA-Derived Metabolites and Their Functions

The enzymatic conversion of DHA gives rise to several families of SPMs, each with distinct but overlapping functions in the resolution of neuroinflammation.

-

Resolvin D1 (RvD1): One of the most extensively studied DHA metabolites, RvD1 exhibits potent anti-inflammatory and pro-resolving properties.[3] It is biosynthesized via the 15-lipoxygenase (15-LOX) and 5-lipoxygenase (5-LOX) pathways.[4] RvD1 has been shown to reduce the production of pro-inflammatory cytokines, inhibit neutrophil infiltration, and enhance the phagocytic activity of microglia.[5][6] Its beneficial effects have been demonstrated in various models of neurological disorders.[3][7]

-

Maresin 1 (MaR1): Synthesized by macrophages through the 12-lipoxygenase pathway, Maresin 1 is a powerful regulator of inflammation resolution.[8] MaR1 has been shown to reduce neutrophil infiltration, inhibit the production of inflammatory mediators, and promote the phenotypic switch of macrophages to a pro-resolving M2-like state.[6][8] It also exhibits tissue regenerative and pain-relieving properties.[6]

-

Neuroprotectin D1 (NPD1): Also known as Protectin D1 when acting outside the nervous system, NPD1 is a key neuroprotective mediator derived from DHA via the 15-LOX pathway.[2][9] It is particularly important in protecting neural and retinal cells from oxidative stress and apoptosis.[10][11] NPD1 has been shown to suppress the expression of pro-inflammatory genes and promote cell survival.[10]

-

N-docosahexaenoylethanolamine (DHEA or Synaptamide): This endocannabinoid-like metabolite of DHA plays a significant role in neurogenesis, synaptogenesis, and neuroprotection.[12][13] DHEA has been shown to modulate microglial activity and reduce neuroinflammation, offering a distinct mechanism of action compared to the classic SPMs.[12]

Quantitative Data on the Effects of DHA-Derived Metabolites

The following tables summarize the quantitative effects of key DHA-derived metabolites in various preclinical models of neuroinflammation.

Table 1: Effects of Resolvin D1 (RvD1) on Neuroinflammation

| Experimental Model | Species | Treatment | Measured Parameter | Result | Reference |

| Spared Nerve Injury (SNI) | Mouse | RvD1 (dose-dependent) | Mechanical and Thermal Allodynia | Significant reduction | [14] |

| Spared Nerve Injury (SNI) | Mouse | RvD1 | Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in spinal cord | Significant decrease | [14] |

| Lipopolysaccharide (LPS)-induced neuroinflammation | Mouse (in vitro, BV2 microglia) | RvD1 | Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) gene expression | Significant decrease | [5] |

| Hemicerebellectomy (HCb) | Rat | RvD1 | Iba-1+ microglia and GFAP+ astrocyte activation | Reduction | [7] |

| Subarachnoid Hemorrhage (SAH) | Rat | RvD1 | Neurological function score | Improvement | [15] |

| Subarachnoid Hemorrhage (SAH) | Rat | RvD1 | Brain edema | Reduction | [15] |

Table 2: Effects of Maresin 1 (MaR1) on Neuroinflammation

| Experimental Model | Species | Treatment | Measured Parameter | Result | Reference |

| Cecal Ligation and Puncture (CLP) | Mouse | MaR1 | Pro-inflammatory factors (TNF-α, IL-1β, iNOS) in hippocampus | Sharp decrease | [8] |

| Spinal Cord Injury (SCI) | Mouse | MaR1 | Neutrophil infiltration | Accelerated clearance | [6] |

| Spinal Cord Injury (SCI) | Mouse | MaR1 | Pro-inflammatory cytokines (CXCL1, CXCL2, CCL3, CCL4, IL-6, CSF3) | Reduction | [6] |

| Alzheimer's Disease Model (Aβ42 injection) | Mouse | MaR1 | p-PI3K/t-PI3K and p-AKT/t-AKT ratio | Reversal of Aβ42-induced downregulation | [16] |

| Alzheimer's Disease Model (Aβ42 injection) | Mouse | MaR1 | Caspase 3 levels | Reversal of Aβ42-induced upregulation | [16] |

Table 3: Effects of Neuroprotectin D1 (NPD1) and N-docosahexaenoylethanolamine (DHEA) on Neuroinflammation

| Metabolite | Experimental Model | Species | Treatment | Measured Parameter | Result | Reference |

| NPD1 | Brain Ischemia-Reperfusion | Rat | NPD1 | Infarct size | Decrease | [10] |

| NPD1 | Brain Ischemia-Reperfusion | Rat | NPD1 | Leukocyte infiltration | Down-regulation | [10] |

| NPD1 | Oxidative Stress in RPE cells | Human (in vitro) | NPD1 | Apoptotic DNA damage | Down-regulation | [17] |

| DHEA | Mild Traumatic Brain Injury (mTBI) | Rat | DHEA (10 mg/kg daily for 7 days) | Cognitive function | Improvement | [12] |

| DHEA | Mild Traumatic Brain Injury (mTBI) | Rat | DHEA (10 mg/kg daily for 7 days) | Pro-inflammatory markers (IL-1β, IL-6, CD86) in cerebral cortex | Reduction | [12] |

| DHEA | LPS-induced inflammation in microglia | Mouse (in vitro, SIM-A9 cells) | DHEA (1-10 μM) | Superoxide dismutase (SOD) activity | Restoration to near control levels | [12] |

Signaling Pathways of DHA-Derived Metabolites

The pro-resolving actions of DHA-derived metabolites are mediated through specific G-protein coupled receptors (GPCRs) and downstream signaling cascades that ultimately lead to the suppression of pro-inflammatory gene expression and the activation of pro-resolving programs.

Resolvin D1 (RvD1) Signaling

RvD1 exerts its effects by binding to two GPCRs: ALX/FPR2 and GPR32.[4][18] Activation of these receptors on immune cells, particularly microglia, triggers intracellular signaling pathways that inhibit pro-inflammatory transcription factors like NF-κB and activate pro-resolving pathways.[5] Furthermore, RvD1 can modulate the BDNF/TrkB signaling pathway, contributing to its analgesic and neuroprotective effects.[14]

Caption: Resolvin D1 signaling pathway in microglia.

Maresin 1 (MaR1) Signaling

MaR1's receptor has not been definitively identified, but its actions are known to involve the modulation of key inflammatory signaling pathways, including the PI3K/Akt and MAPK pathways.[16] By regulating these pathways, MaR1 can suppress the activation of pro-inflammatory transcription factors and promote a shift towards an anti-inflammatory and pro-resolving cellular phenotype in microglia and astrocytes.[16]

Caption: Maresin 1 signaling in glial cells.

Neuroprotectin D1 (NPD1) Signaling

NPD1 exerts its potent neuroprotective effects by modulating the expression of Bcl-2 family proteins, which are key regulators of apoptosis.[10] It upregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL while downregulating pro-apoptotic proteins such as Bax and Bad.[17] NPD1 also inhibits the expression of the pro-inflammatory enzyme cyclooxygenase-2 (COX-2).[10]

Caption: Neuroprotectin D1 anti-apoptotic signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of DHA-derived metabolites in resolving neuroinflammation.

In Vivo Models of Neuroinflammation

A general workflow for in vivo studies is depicted below.

Caption: General experimental workflow for in vivo studies.

5.1.1. Lipopolysaccharide (LPS)-Induced Neuroinflammation

This model is widely used to induce a robust inflammatory response in the CNS.

-

Animals: Adult male C57BL/6 mice (8-10 weeks old).

-

LPS Preparation: Dissolve LPS from E. coli O111:B4 in sterile, pyrogen-free 0.9% saline to a final concentration of 1 mg/mL.

-

Administration: Administer LPS via intraperitoneal (i.p.) injection at a dose of 1-5 mg/kg body weight.[19][20] A single high dose can induce both acute and chronic neuroinflammation.[19] Alternatively, for chronic models, administer a lower dose (e.g., 250 µg/kg) daily for 7 days.[19]

-

Control Group: Inject an equivalent volume of sterile saline.

-

Metabolite Treatment: DHA-derived metabolites can be administered prior to, concurrently with, or after the LPS challenge, depending on the experimental question. Administration can be systemic (i.p.) or central (intracerebroventricular).

-

Endpoint Analysis: Tissues are typically collected at various time points (e.g., 6, 24, 72 hours) post-injection for analysis of inflammatory markers.

5.1.2. Cecal Ligation and Puncture (CLP) Model of Sepsis-Associated Neuroinflammation

The CLP model mimics the polymicrobial infection and systemic inflammation seen in human sepsis.[3][14]

-

Animals: Adult male C57BL/6 mice (7-9 weeks old).

-

Anesthesia: Anesthetize the mouse with an appropriate agent (e.g., ketamine/xylazine cocktail, isoflurane).

-

Surgical Procedure:

-

Make a 1-2 cm midline laparotomy to expose the cecum.

-

Ligate the cecum below the ileocecal valve. The length of the ligated cecum determines the severity of sepsis.[4][5]

-

Puncture the ligated cecum once or twice with a 21-gauge needle.[9]

-

Gently squeeze the cecum to extrude a small amount of feces.

-

Return the cecum to the peritoneal cavity and close the incision in layers.

-

-

Post-operative Care: Administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation. Provide post-operative analgesia.

-

Sham Control: Perform the laparotomy and expose the cecum without ligation or puncture.

-

Endpoint Analysis: Monitor survival and collect brain tissue at desired time points for analysis of neuroinflammatory changes.

5.1.3. Spinal Cord Injury (SCI) Model

Contusion or compression models are commonly used to study the inflammatory response to mechanical trauma in the CNS.[11][21]

-

Animals: Adult female C57BL/6 mice.

-

Anesthesia and Analgesia: Anesthetize the mouse and provide pre- and post-operative analgesia.

-

Surgical Procedure:

-

Perform a laminectomy at the desired thoracic level (e.g., T9-T10) to expose the spinal cord.

-

Stabilize the vertebral column.

-

Induce a contusion injury using a standardized impactor device (e.g., Infinite Horizon Impactor) with defined force and dwell time parameters.[11]

-

-

Post-operative Care: Manually express the bladder three times daily until reflex bladder function returns. Provide supportive care.

-

Endpoint Analysis: Assess locomotor recovery using scales like the Basso Mouse Scale (BMS). Collect spinal cord tissue for histological and biochemical analysis.

In Vitro Microglia-Based Assays

5.2.1. Primary Microglia Isolation and Culture

Primary microglia cultures are essential for studying the direct effects of DHA metabolites on these key immune cells of the CNS.[6][22]

-

Source: Brains from neonatal mouse pups (P0-P3).

-

Procedure:

-

Dissect cortices and hippocampi and remove meninges.

-

Mechanically and enzymatically dissociate the tissue (e.g., using trypsin and DNase) to obtain a single-cell suspension.[6]

-

Plate the mixed glial cells in poly-L-lysine coated flasks in DMEM/F12 supplemented with 10% FBS and GM-CSF or L929-conditioned medium.

-

After 7-10 days, a confluent layer of astrocytes will form with microglia growing on top.

-

Isolate microglia by gentle shaking of the flasks or by using anti-CD11b magnetic beads for higher purity.[22]

-

Plate purified microglia for experiments.

-

5.2.2. Microglial Phagocytosis Assay

This assay measures the ability of microglia to engulf particles, a key pro-resolving function.[7][10][12]

-

Substrates: Fluorescently labeled latex beads or aggregated amyloid-β (Aβ) peptides (e.g., FAM-Aβ42).[10][23]

-

Procedure:

-

Plate primary microglia on coverslips.

-

Pre-treat microglia with the DHA-derived metabolite of interest for a specified duration.

-

Add the fluorescent substrate to the culture medium and incubate for 1-2 hours at 37°C.

-

Wash the cells thoroughly with ice-cold PBS to remove non-phagocytosed substrate.

-

Fix the cells with 4% paraformaldehyde.

-

Immunostain for a microglial marker like Iba1.

-

Image using fluorescence or confocal microscopy and quantify the amount of internalized fluorescent signal per cell.

-

Analytical Techniques

5.3.1. Immunohistochemistry (IHC) for Neuroinflammation Markers

IHC is used to visualize the location and abundance of specific proteins in tissue sections.

-

Tissue Preparation: Perfuse animals with 4% paraformaldehyde and prepare cryosections (20-50 µm) of the brain or spinal cord.[24]

-

Staining Protocol:

-

Permeabilization and Blocking: Permeabilize sections with 0.3% Triton X-100 in PBS and block non-specific binding with 5% normal serum (from the species the secondary antibody was raised in) for 1-2 hours.[24][25]

-

Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies against markers of interest, such as Iba1 for microglia and GFAP for astrocytes, diluted in blocking buffer.[24][26]

-

Secondary Antibody Incubation: After washing, incubate with fluorescently-labeled secondary antibodies for 1-2 hours at room temperature.

-

Mounting and Imaging: Mount coverslips with an anti-fade mounting medium containing DAPI for nuclear counterstaining and image with a fluorescence microscope.

-

5.3.2. Western Blotting for Inflammatory Proteins

Western blotting allows for the quantification of specific protein levels in tissue or cell lysates.

-

Sample Preparation: Homogenize brain tissue or lyse cultured microglia in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

Procedure:

-

Separate 20-40 µg of protein per lane by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against proteins of interest (e.g., iNOS, COX-2, NF-κB, p-p38) overnight at 4°C.[27]

-

After washing, incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensity and normalize to a loading control like β-actin or GAPDH.

-

5.3.3. ELISA for Cytokine Measurement

ELISA provides a sensitive method for quantifying the concentration of specific cytokines in brain homogenates or culture supernatants.

-

Sample Preparation: Homogenize brain tissue in a buffer containing protease inhibitors. Centrifuge to pellet debris and collect the supernatant.[28][29]

-

Procedure:

-

Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10).

-

Follow the manufacturer's protocol, which typically involves coating a 96-well plate with a capture antibody, adding samples and standards, incubating with a detection antibody, adding a substrate, and measuring the absorbance with a plate reader.[30]

-

Calculate cytokine concentrations based on the standard curve and normalize to the total protein content of the sample.

-

5.3.4. Lipid Mediator Lipidomics by LC-MS/MS

This powerful technique allows for the identification and quantification of a wide range of lipid mediators, including DHA-derived SPMs.

-

Lipid Extraction:

-

Homogenize brain tissue in cold methanol (B129727) containing internal standards (e.g., deuterated analogs of the lipids of interest).

-

Perform solid-phase extraction (SPE) to isolate the lipid fraction.[31][32]

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in the mobile phase.

-

Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Separate lipids based on their physicochemical properties using a C18 reverse-phase column.

-

Identify and quantify specific lipid mediators using multiple reaction monitoring (MRM) based on their unique precursor-to-product ion transitions.[32][33]

-

Conclusion

DHA-derived metabolites are at the forefront of research into the resolution of neuroinflammation. Their potent anti-inflammatory and pro-resolving actions, demonstrated across a range of preclinical models, highlight their significant therapeutic potential for a multitude of neurological disorders. A thorough understanding of their complex signaling pathways and the application of the detailed experimental protocols outlined in this guide are crucial for advancing this promising field of research and translating these fundamental discoveries into novel therapies for neuroinflammatory diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Rodent intracerebroventricular AAV injections [protocols.io]

- 3. Experimental Protocol for Cecal Ligation and Puncture Model of Polymicrobial Sepsis and Assessment of Vascular Functions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunodesign of experimental sepsis by cecal ligation and puncture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cecal Ligation Puncture Procedure [jove.com]

- 6. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for in vitro phagocytosis assay for primary mouse microglia and human embryonic stem cell-derived microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Video: Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice [jove.com]

- 10. Microglial Phagocytosis Assay [bio-protocol.org]

- 11. Generation of Mouse Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Staining of GFAP and IBA1 in PDGFR-B/Td-tomato brain sections [protocols.io]

- 14. Inducing Experimental Polymicrobial Sepsis by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Free-Hand Intracerebroventricular Injections in Mice [jove.com]

- 16. researchgate.net [researchgate.net]

- 17. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions… [ouci.dntb.gov.ua]

- 18. youtube.com [youtube.com]

- 19. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]

- 20. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Establishing a Mouse Contusion Spinal Cord Injury Model Based on a Minimally Invasive Technique [jove.com]

- 22. scribd.com [scribd.com]

- 23. Microglial Phagocytosis Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 25. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A Comparison of Spinal Iba1 and GFAP expression in Rodent Models of Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. ELISA assay of cytokines in the brain tissues [bio-protocol.org]

- 29. researchgate.net [researchgate.net]

- 30. Cytokine Elisa [bdbiosciences.com]

- 31. Method for Measuring Lipid Mediators, Proteins, and mRNAs from a Single Tissue Specimen - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]

- 33. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Docosahexaenoic Acid on the Biophysical Properties of the Cell Membrane: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Docosahexaenoic acid (DHA), a 22-carbon omega-3 polyunsaturated fatty acid with six double bonds, is a crucial component of cell membranes, particularly in the brain and retina.[1] Its unique molecular structure imparts significant flexibility, allowing it to modulate the biophysical properties of the lipid bilayer profoundly.[1] This guide provides a comprehensive examination of the influence of DHA on key membrane characteristics, including fluidity, lipid raft organization, thickness, and permeability. Understanding these effects is paramount for researchers in cell biology, neuroscience, and pharmacology, as alterations in membrane biophysics can have far-reaching implications for cellular signaling, protein function, and the development of therapeutic interventions.

Impact of DHA on Membrane Fluidity